molecular formula C15H14O3 B12125335 Acetic acid, phenoxy-, 2-methylphenyl ester CAS No. 112445-71-3

Acetic acid, phenoxy-, 2-methylphenyl ester

Cat. No.: B12125335
CAS No.: 112445-71-3
M. Wt: 242.27 g/mol
InChI Key: MCAORZBZTONBGH-UHFFFAOYSA-N
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Description

Acetic acid, phenoxy-, 2-methylphenyl ester is an organic compound with the molecular formula C15H14O3. It is an ester derived from acetic acid and 2-methylphenol (o-cresol). This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, phenoxy-, 2-methylphenyl ester typically involves the esterification of acetic acid with 2-methylphenol. One common method is the Fischer esterification, where acetic acid reacts with 2-methylphenol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, phenoxy-, 2-methylphenyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to acetic acid and 2-methylphenol in the presence of water and an acid or base catalyst.

    Oxidation: The compound can be oxidized to form corresponding phenoxyacetic acid derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Acetic acid and 2-methylphenol.

    Oxidation: Phenoxyacetic acid derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid, phenoxy-, 2-methylphenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid, phenoxy-, 2-methylphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and 2-methylphenol, which may exert biological effects through various pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, phenoxy-, methyl ester: Similar structure but with a methyl group instead of a 2-methylphenyl group.

    Acetic acid, 2-methylphenyl ester: Similar structure but without the phenoxy group.

    Phenoxyacetic acid: Lacks the ester group but has a similar phenoxy structure.

Uniqueness

Acetic acid, phenoxy-, 2-methylphenyl ester is unique due to the presence of both phenoxy and 2-methylphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

112445-71-3

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(2-methylphenyl) 2-phenoxyacetate

InChI

InChI=1S/C15H14O3/c1-12-7-5-6-10-14(12)18-15(16)11-17-13-8-3-2-4-9-13/h2-10H,11H2,1H3

InChI Key

MCAORZBZTONBGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)COC2=CC=CC=C2

Origin of Product

United States

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